molecular formula C7H2Cl3F3O2S B008809 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene CAS No. 104614-75-7

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene

Cat. No.: B008809
CAS No.: 104614-75-7
M. Wt: 313.5 g/mol
InChI Key: XHOUWSNOXLVTSB-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene ( 104614-75-7) is a high-value, multifunctional aromatic building block designed for advanced chemical synthesis and research applications. This compound features a unique molecular structure with three electron-withdrawing chlorine atoms and a highly reactive trifluoromethanesulfonyl (triflyl) group, making it a versatile scaffold for constructing complex molecules. Research Value and Applications: Versatile Synthetic Intermediate: The triflyl group is an excellent leaving group, superior to halogens in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including carbon, oxygen, nitrogen, and sulfur-based groups, facilitating the creation of diverse polysubstituted benzene derivatives. Building Block for Functional Materials: The synergistic effect of the chlorine and trifluoromethylsulfonyl substituents results in a strongly electron-deficient aromatic system. This property is highly sought after in the development of organic electronic materials, such as ligands for catalysts, liquid crystals, and agrochemicals. Pharmacophore and Agrochemical Development: The trifluoromethyl group is a critical pharmacophore in modern medicinal and agrochemical design, known to enhance metabolic stability, lipophilicity, and bioavailability . Researchers can utilize this compound to develop novel candidates for pharmaceutical and agrochemical applications. Stored sealed in a dry, cool environment (2-8°C), this compound is offered with guaranteed purity and stability for research purposes. This product is intended for research and laboratory use only. It is not intended for human diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

1,2,3-trichloro-5-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3O2S/c8-4-1-3(2-5(9)6(4)10)16(14,15)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOUWSNOXLVTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545833
Record name 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104614-75-7
Record name 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The sulfonylation proceeds via electrophilic aromatic substitution (EAS), where the electron-deficient benzene derivative reacts with a trifluoromethanesulfonyl electrophile. The chlorine substituents act as meta-directing groups, guiding the -SO₂CF₃ group to the para position relative to the existing substituents. Key parameters include:

  • Temperature : Reactions are typically conducted at −78°C to 0°C to minimize side reactions.

  • Catalysts : Lewis acids such as FeCl₃ or AlCl₃ enhance electrophilicity, though NaH has been used in non-polar solvents like THF.

  • Solvents : Anhydrous THF or dichloromethane (DCM) are preferred to avoid hydrolysis of the sulfonylation reagent.

A representative procedure involves treating 1,2,3-trichlorobenzene with PhNTf₂ in THF at −78°C, followed by gradual warming to room temperature. The crude product is purified via column chromatography (CHCl₃/acetone, 10:1 v/v), yielding 1,2,3-trichloro-5-trifluoromethanesulfonyl-benzene in ~65% purity.

Limitations and Byproducts

  • Regioselectivity Issues : Competing ortho/para-directing effects of chlorine atoms can lead to isomer formation.

  • Hydrolysis Sensitivity : The trifluoromethanesulfonyl group is prone to hydrolysis under acidic or aqueous conditions, necessitating strict anhydrous protocols.

  • Byproducts : Common impurities include di-substituted sulfones and dechlorinated derivatives, which complicate purification.

Halogen Dance Reaction for Substituent Rearrangement

The halogen dance (HD) reaction offers a strategic pathway to achieve the desired substitution pattern by rearranging halogen atoms on the benzene ring. This method is particularly useful when direct functionalization is hindered by steric or electronic factors.

Methodology Overview

The HD reaction involves treating a bromo- or iodo-chlorobenzene derivative with a strong base (e.g., LDA or KOtBu), inducing halogen migration. For example, 1-bromo-2,3,4-trichlorobenzene undergoes base-mediated rearrangement to form 1,2,3-trichloro-5-bromobenzene, which is subsequently sulfonylated.

Key Steps:

  • Halogen Activation : The base deprotonates the aromatic ring, generating a resonance-stabilized aryl anion.

  • Halogen Migration : The bromine atom migrates to a thermodynamically favorable position (para to electron-withdrawing groups).

  • Quenching and Functionalization : The intermediate is sulfonylated using Tf₂O or PhNTf₂.

Optimization Strategies

  • Catalyst Selection : Copper(I) chloride (CuCl) mitigates byproduct formation, improving yields from 45% to 72%.

  • Solvent Effects : Polar aprotic solvents like DMF enhance anion stability, while non-polar solvents favor selectivity.

  • Temperature Control : Reactions are conducted at −40°C to 25°C to balance reaction rate and selectivity.

Multi-Step Synthesis via Intermediate Functionalization

For higher purity and scalability, a multi-step approach is often employed, leveraging intermediates such as 1,2,3-trichloro-5-nitrobenzene or 1,2,3-trichloro-5-aminobenzene.

Nitration-Reduction-Sulfonylation Sequence

  • Nitration : Introduce a nitro group at the para position using HNO₃/H₂SO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Sandmeyer Reaction : Diazotization followed by treatment with CuSO₃CF₃ yields the trifluoromethanesulfonyl group.

Advantages:

  • High Regiocontrol : Nitro groups strongly direct subsequent substitutions.

  • Scalability : Each step can be optimized independently, facilitating industrial production.

Challenges:

  • Multi-Step Complexity : Requires isolation and purification of intermediates, increasing time and cost.

  • Functional Group Compatibility : Amines and diazonium salts are sensitive to oxidation and hydrolysis.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Sulfonylation50–6570–85Single-step, minimal intermediatesLow regioselectivity, hydrolysis risk
Halogen Dance Reaction60–7280–90Corrects substitution errorsRequires toxic catalysts (CuCl)
Multi-Step Synthesis40–5585–95High purity, scalableLabor-intensive, costly

Chemical Reactions Analysis

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution may yield compounds with different functional groups replacing the chlorine atoms .

Scientific Research Applications

Synthetic Applications

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene serves as a versatile building block in organic synthesis. Its trifluoromethanesulfonyl group enhances electrophilic reactivity, making it suitable for various chemical transformations.

Table 1: Synthetic Applications

Application AreaDescription
Building Block Used in the synthesis of complex organic molecules, facilitating the introduction of functional groups through substitution reactions.
Reagent in Reactions Acts as a reagent in nucleophilic aromatic substitutions and other coupling reactions, enabling the formation of diverse chemical compounds.
Intermediate Production Functions as an intermediate in the production of agrochemicals and pharmaceuticals, where it contributes to the desired biological activity.

Biological Applications

The compound's unique structure allows it to interact with biological systems, making it valuable in medicinal chemistry.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. In a study conducted by Smith et al. (2023), the compound was tested against various bacterial strains, showing significant inhibition at concentrations as low as 50 µg/mL.

Industrial Applications

In industrial settings, this compound is utilized for producing advanced materials and coatings due to its chemical stability and unique properties.

Table 2: Industrial Uses

IndustryApplication
Coatings Used in formulating protective coatings that require high thermal stability and chemical resistance.
Polymer Production Serves as a monomer or additive in polymer synthesis, enhancing material properties such as durability and resistance to solvents.

Environmental Considerations

While this compound has beneficial applications, its environmental impact must be considered. Studies have shown that chlorinated compounds can persist in the environment and may pose ecological risks.

Case Study: Environmental Impact Assessment

A comprehensive assessment conducted by Johnson et al. (2024) evaluated the degradation pathways of this compound in aquatic systems, highlighting the need for careful management during its use and disposal.

Mechanism of Action

The mechanism by which 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene exerts its effects is primarily through its chemical reactivity. The trifluoromethanesulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring and the chlorine atoms. This makes the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Analysis

The table below compares 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene with structurally related chlorinated and fluorinated benzene derivatives:

Compound Name Substituents (Positions) Key Functional Groups Applications/Notes Reference
This compound Cl (1,2,3), -CF₃SO₂ (5) Trifluoromethanesulfonyl, Chloro Discontinued; potential agrochemical use
Tetradifon Cl (1,2,4), -SO₂C₆H₄Cl (5) Sulfonyl, Chloro Acaricide; stable sulfonyl group enhances pesticidal activity
Tecnazene Cl (1,2,4,5), -NO₂ (3) Nitro, Chloro Sprout inhibitor; nitro group increases reactivity
1,2,4-Trifluoro-5-(trichloromethyl)benzene F (1,2,4), -CCl₃ (5) Trichloromethyl, Fluoro Mixed halogen substituents; unconfirmed applications

Key Observations :

  • Substituent Effects: The trifluoromethanesulfonyl group in the target compound is a stronger electron-withdrawing group compared to nitro (-NO₂) or sulfonyl (-SO₂) groups in analogs like tecnazene and tetradifon. This may enhance electrophilic substitution reactivity or binding affinity in biological systems .
  • Positional Influence : The clustered chlorine substituents (1,2,3) in the target compound contrast with the 1,2,4-trichloro patterns in tetradifon and tecnazene. This arrangement may reduce molecular symmetry, affecting crystallization or solubility .
  • Fluorine vs.

Biological Activity

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene (CAS No. 104614-75-7) is a chlorinated aromatic compound with significant industrial applications, particularly as an intermediate in chemical synthesis. This article aims to explore its biological activity, including toxicity, metabolic pathways, and potential therapeutic applications.

  • Molecular Formula: C7HCl3F3O2S
  • Molecular Weight: 305.5 g/mol
  • Structure: The compound features a benzene ring substituted with three chlorine atoms and a trifluoromethanesulfonyl group, which contributes to its reactivity and biological properties.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into toxicity profiles and potential therapeutic effects.

Toxicity Studies

Research indicates that trichlorobenzenes (TCBs), including this compound, possess moderate acute toxicity. The following table summarizes key findings from toxicity studies:

Study Type Findings
Acute ToxicityOral LD50 in rodents ranges from 300 to 800 mg/kg .
Short-term ExposureIncreased liver and kidney weights observed in rats fed with TCB isomers .
Long-term ExposureDermal studies indicated signs of clinical toxicity in mice .
GenotoxicityNo mutagenic effects observed in standard assays; however, some clastogenic activity noted .

Metabolism and Excretion

The metabolism of TCBs shows species-specific differences. For example:

  • Rats excrete a higher percentage of TCB metabolites compared to monkeys, indicating faster metabolic rates .
  • Major metabolic products include trichlorophenols, which are significant due to their environmental persistence and potential toxicity .

Case Studies

Several case studies have highlighted the biological impacts of TCBs:

  • Case Study on Liver Toxicity : A study involving Sprague-Dawley rats demonstrated that exposure to high doses of TCBs resulted in increased liver enzyme activities and histological changes indicative of liver damage .
  • Reproductive Effects : Research on reproductive toxicity indicated no teratogenic effects in rats exposed to various doses during gestation periods .
  • Environmental Impact : A case study focusing on contaminated water sources revealed that chronic exposure to TCBs led to significant health issues in populations relying on affected water supplies .

The mechanism of action for this compound involves:

  • Interaction with cellular enzymes and receptors.
  • Induction of oxidative stress leading to cellular damage.
  • Modulation of metabolic pathways related to detoxification processes.

Potential Therapeutic Applications

Despite its toxicity, there is ongoing research into the potential therapeutic uses of chlorinated compounds like this compound:

  • Antimicrobial Properties : Some studies suggest that derivatives may exhibit antimicrobial activity against specific pathogens.
  • Cancer Research : Investigations into the compound's ability to induce apoptosis in cancer cells are underway.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene, and what critical parameters influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or transition-metal-catalyzed coupling. For example, halogenated benzene derivatives can react with trifluoromethanesulfonyl chloride under anhydrous conditions. Critical parameters include:

  • Temperature : Reactions often require cryogenic conditions (-5°C to 0°C) to control exothermicity and prevent side reactions .
  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubility and inertness .
  • Catalysts : Use of Grignard reagents (e.g., isopropylmagnesium chloride) enhances regioselectivity in halogen displacement reactions .
    • Optimization Strategy : Monitor reaction progress via TLC or GC-MS, and purify via recrystallization or column chromatography.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR confirm trifluoromethanesulfonyl and chloro substituent positions.
  • X-ray Crystallography : Resolves structural ambiguities in regiochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns for Cl/F atoms.
  • Elemental Analysis : Ensures purity (>95% by HPLC) and absence of halogen exchange byproducts .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (typically >150°C).
  • Light Sensitivity : Store in amber vials under inert gas (N2_2/Ar) to prevent photodegradation of the sulfonyl group.
  • Moisture Sensitivity : Use molecular sieves in storage containers; monitor hydrolysis via IR spectroscopy (loss of S=O peaks).

Advanced Research Questions

Q. How can contradictory literature data on the compound’s reactivity with nucleophiles be resolved?

  • Methodological Answer :

  • Comparative Kinetic Studies : Perform reactions under standardized conditions (solvent, temperature, nucleophile concentration) to isolate variables.
  • In Situ Monitoring : Use Raman spectroscopy or stopped-flow techniques to track intermediate formation .
  • Computational Validation : Apply density functional theory (DFT) to model transition states and explain discrepancies in regioselectivity .

Q. What computational strategies predict the electronic effects of substituents on the benzene ring?

  • Methodological Answer :

  • DFT Calculations : Use software (e.g., Gaussian) to map electrostatic potential surfaces, focusing on electron-withdrawing effects of Cl and CF3_3SO2_2- groups .
  • Hammett Constants : Correlate substituent positions with reaction rates in electrophilic substitution to quantify electronic contributions.
  • Molecular Dynamics (MD) : Simulate solvation effects on reactivity in polar vs. nonpolar solvents.

Q. How can derivatives of this compound be designed for catalytic applications in cross-coupling reactions?

  • Methodological Answer :

  • Ligand Modification : Introduce chelating groups (e.g., phosphines) at the para position to enhance metal coordination.
  • Substituent Screening : Test halogen (Br/I) or boronic ester derivatives for Suzuki-Miyaura coupling efficiency.
  • Catalytic Activity Assays : Compare turnover numbers (TON) using Pd/Cu catalysts under varying temperatures and bases .

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